molecular formula C22H19NO5 B1223398 N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 5688-54-0

N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B1223398
CAS No.: 5688-54-0
M. Wt: 377.4 g/mol
InChI Key: GGJTWUAZBRROEN-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a dibenzofuran moiety and a methoxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of Dibenzofuran Intermediate: The dibenzofuran intermediate can be synthesized through cyclization reactions involving appropriate precursors.

    Methoxylation: Introduction of methoxy groups at specific positions on the dibenzofuran and phenoxy rings.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through reactions such as amidation or acylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the acetamide group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenoxy)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Possible incorporation into polymers or other materials for enhanced properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-3-dibenzofuranyl)-2-(4-hydroxyphenoxy)acetamide
  • N-(2-hydroxy-3-dibenzofuranyl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenoxy)acetamide may exhibit unique properties due to the specific positioning of methoxy groups and the acetamide linkage, which could influence its reactivity and interactions in various applications.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

CAS No.

5688-54-0

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H19NO5/c1-25-14-7-9-15(10-8-14)27-13-22(24)23-18-12-20-17(11-21(18)26-2)16-5-3-4-6-19(16)28-20/h3-12H,13H2,1-2H3,(H,23,24)

InChI Key

GGJTWUAZBRROEN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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